![molecular formula C12H13ClN4OS B5721435 N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)
N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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Overview
Description
Synthesis Analysis
The synthesis process involves creating derivatives of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives. These compounds are synthesized and their structures established through MS, IR, CHN, and 1H NMR spectral data, showcasing a diversity of structures (Huicheng Wang et al., 2010).
Molecular Structure Analysis
The molecular structure is elucidated using various spectroscopic techniques, including 1H NMR, IR, and MS, confirming the compound's structure. The detailed molecular structure is pivotal in understanding the compound’s reactivity and interaction with other molecules.
Chemical Reactions and Properties
Chemical reactions involving N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives include N-chloroacetylation and N-alkylation processes. These reactions lead to the formation of novel derivatives with distinct structural features, which are characterized by 1H NMR, IR, and MS (Yang Jing, 2010).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c1-8-9(13)4-3-5-10(8)15-11(18)6-19-12-16-14-7-17(12)2/h3-5,7H,6H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXHAVSNJDKMHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
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